

Capzimin introduction

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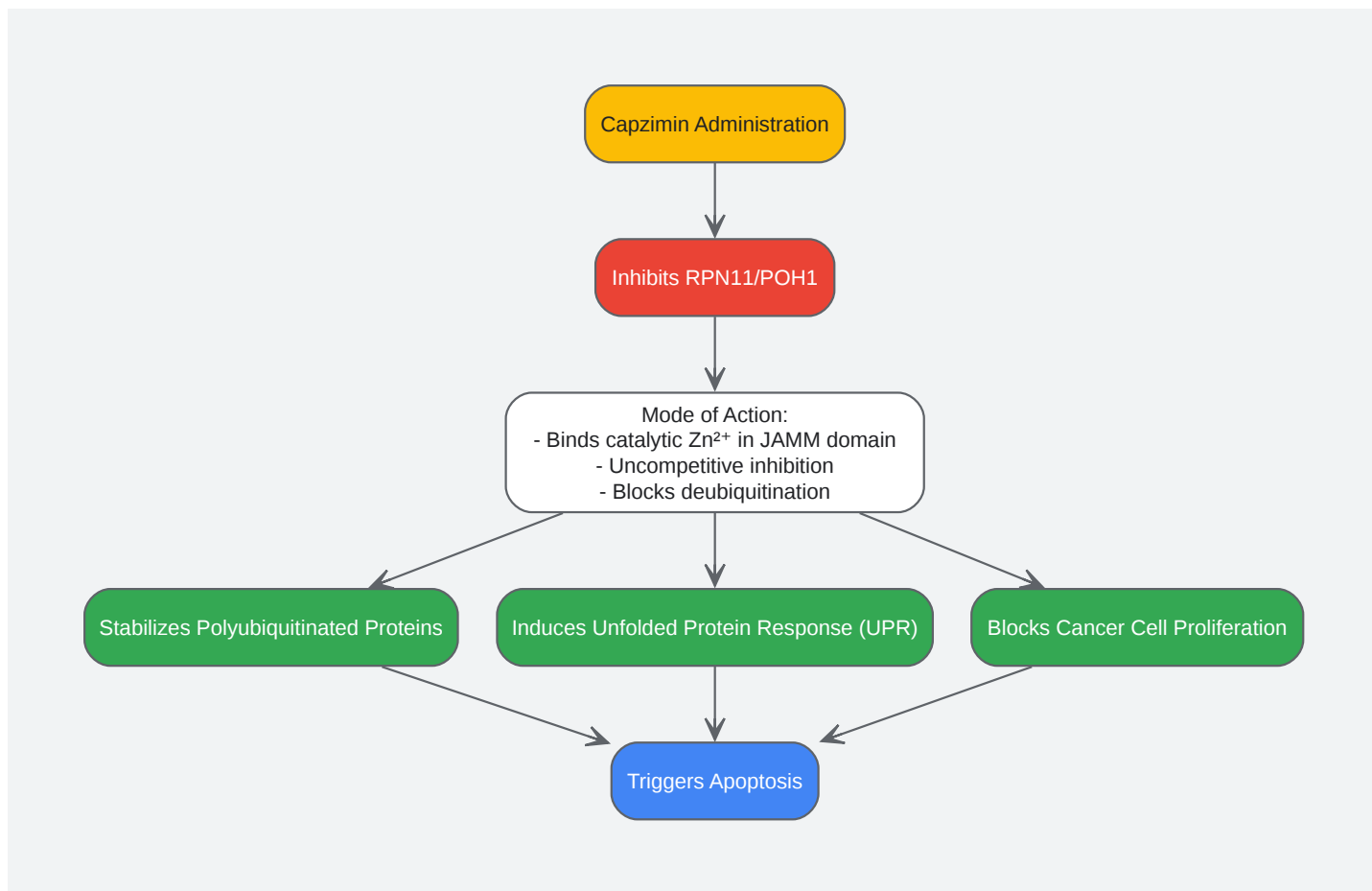
Compound Focus: Capzimin

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Mechanism of Action

Capzimin's mechanism of action and biological effects are illustrated in the following workflow.



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- **A Novel Target in the Proteasome:** The 26S proteasome degrades proteins tagged with polyubiquitin chains. It consists of a 20S core particle (CP) that carries out proteolysis and a 19S regulatory particle (RP) that recognizes and prepares substrates [1] [2] [3]. Rpn11 (also known as POH1 or PSMD14) is a zinc-dependent deubiquitinase (DUB) located in the 19S RP [4] [1]. Its activity is essential and tightly coupled to substrate degradation; it cleaves the ubiquitin chain from the substrate just before the substrate is translocated into the 20S core for destruction [4] [1].
- **Distinct from Existing Therapies:** Current FDA-approved proteasome inhibitors (e.g., Bortezomib, Carfilzomib) target the proteolytic β -subunits within the 20S core particle [4] [5]. By inhibiting Rpn11 in the 19S regulatory particle, **Capzimin** employs a completely different mechanism to block protein

degradation, which allows it to retain activity even in cancer cells resistant to the older class of drugs [4] [5].

Experimental Protocols

Key experimental methodologies from the foundational research on **Capzimin** are summarized below.

Assay Type	Key Protocol Details	Key Findings / Outcome
Biochemical Rpn11 Inhibition	Fluorescence polarization assay using Ub ₄ -peptide ^{oo} substrate with proteasome; measures depolarization from cleaved peptide ^{oo} [4].	Identified 8TQ moiety; determined Capzimin IC ₅₀ of 0.34 μM; established uncompetitive inhibition [4].
Cellular Target Engagement	HeLa cells pre-treated with MG132 (to block degradation), then with Capzimin; measured stabilization of Ub ^{G76V} -GFP reporter by fluorescence microscopy [4] [6].	Confirmed on-target engagement in cells; Capzimin IC ₅₀ of 0.6 μM in this assay [4] [6].
Anti-Proliferative & Apoptosis Assay	60-cancer cell line panel (NCI-60); treated with Capzimin for 72h; viability measured via Cell Titer-Glo. Apoptosis confirmed in HCT116 via immunoblot for cleaved caspase-3 and PARP [4] [6] [7].	Median G ₅₀ of 3.3 μM; high activity in leukemia (SR: 0.67 μM) & solid tumors (NCI-H460: 0.7 μM); induced apoptosis [4] [6] [7].
Selectivity Profiling	IC ₅₀ determination against related JAMM proteases (Csn5, AMSH, BRCC36) and other metalloenzymes (HDAC6, MMPs) [4] [8].	Demonstrated >5-fold selectivity over other JAMM proteases and >2-log selectivity over other metalloenzymes [4].

Biological Effects & Research Significance

- **Stabilizes Proteasome Substrates:** Treatment with **Capzimin** leads to the accumulation of polyubiquitinated proteins, as confirmed by proteomic analysis, demonstrating its effective blockade of proteasomal degradation [4] [5].

- **Induces Proteotoxic Stress:** By preventing the degradation of proteins, **Capzimin** induces an unfolded protein response (UPR), a form of proteotoxic stress that can trigger apoptosis in cancer cells [4] [5] [2].
- **Activity Against Resistant Cancers:** A key finding is that **Capzimin** can block the proliferation of cancer cells, including those that have developed resistance to Bortezomib, highlighting its potential as a therapeutic agent for relapsed or refractory cancers [4] [5].

Key Research Applications & Context

Capzimin is primarily used as a chemical tool in basic and translational research.

- **A Tool for Deubiquitinase Biology:** **Capzimin** enables researchers to selectively inhibit Rpn11 and dissect its specific role in proteasome function, separate from the other two proteasome-associated DUBs, USP14 and UCH37 [1].
- **An Alternative Path for Cancer Therapy:** The identification and characterization of **Capzimin** validate Rpn11 as a druggable target and offer an alternative approach to targeting the proteasome in cancers, particularly multiple myeloma, where resistance to existing drugs is a significant clinical problem [4] [5] [1].
- **Exploring Broader Therapeutic Potential:** Given that Rpn11 activity is required to sustain pluripotency, there is interest in the potential of Rpn11 inhibitors like **Capzimin** to target cancer stem cells [4].

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